![molecular formula C17H15ClO4 B2855931 (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid CAS No. 937599-06-9](/img/structure/B2855931.png)
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, commonly known as BAMBA, is a synthetic compound that has garnered significant interest in the scientific community. The compound has shown potential in various research applications, including the development of new drugs and treatments for different diseases. In
Wirkmechanismus
BAMBA exerts its effects through the inhibition of various pathways and enzymes in the body. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis.
Biochemical and Physiological Effects:
BAMBA has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and fibrosis in the liver, improve insulin sensitivity, and inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties, which help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAMBA is its potential use in the development of new drugs and treatments for different diseases. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study. However, one of the limitations of BAMBA is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BAMBA. One area of research could be the development of new drugs and treatments for liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, further study could be done to explore the potential use of BAMBA in the treatment of other diseases, such as cancer and diabetes. Finally, research could be done to improve the solubility of BAMBA, making it easier to work with in lab experiments.
Conclusion:
In conclusion, (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, or BAMBA, is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study in the development of new drugs and treatments for different diseases. While BAMBA has some limitations, such as its relatively low solubility in water, there are several future directions for its study, including the development of new treatments for liver diseases and the exploration of its potential use in the treatment of other diseases.
Synthesemethoden
BAMBA can be synthesized through a series of chemical reactions that involve the use of different reagents and catalysts. The synthesis process involves the reaction of 2-chloro-5-methoxybenzoic acid with benzyl bromide in the presence of cesium carbonate to form 4-(benzyloxy)-2-chloro-5-methoxybenzoic acid. This intermediate product is then subjected to a Wittig reaction with triethyl phosphonoacetate to form (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid.
Wissenschaftliche Forschungsanwendungen
BAMBA has shown potential in various scientific research applications, including the development of new drugs and treatments for different diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGLDPYVZYDBE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

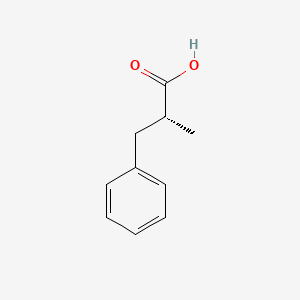
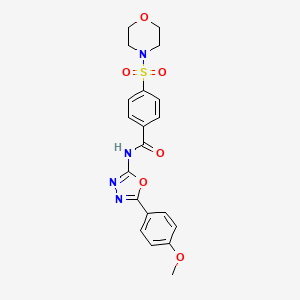
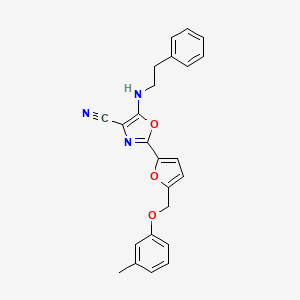
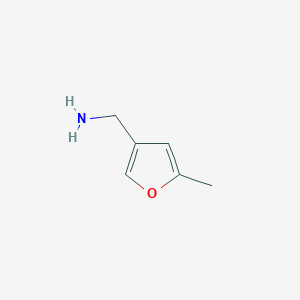
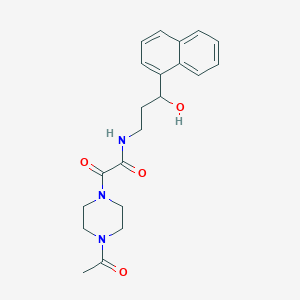
![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)
![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
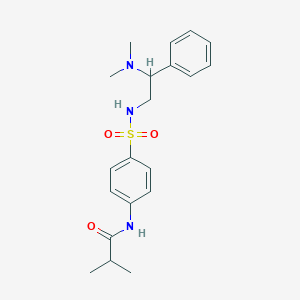
![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)
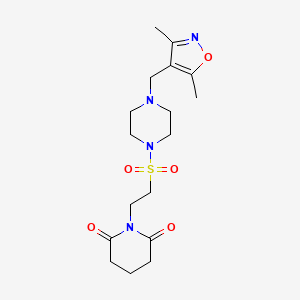
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)
![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)